molecular formula C6H13Cl2N3O2 B024529 (2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride CAS No. 102733-82-4

(2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

Cat. No.: B024529
CAS No.: 102733-82-4
M. Wt: 230.09 g/mol
InChI Key: KGDSNZMDILJQHC-WCCKRBBISA-N
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Description

(2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group and a diaminomethylideneamino group attached to a pentanoic acid backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the chlorination of a suitable precursor, followed by the introduction of the diaminomethylideneamino group through a series of reactions involving amines and protecting groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s properties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

(2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of disease mechanisms.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets. The chloro group and diaminomethylideneamino group play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted amino acids and their derivatives, such as:

  • (2S)-2-Chloro-4-aminobutanoic acid
  • (2S)-2-Chloro-3-aminopropanoic acid
  • (2S)-2-Chloro-6-aminocaproic acid

Uniqueness

What sets (2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride apart is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.

Properties

IUPAC Name

(2S)-2-chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN3O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDSNZMDILJQHC-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)Cl)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)Cl)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Reactant of Route 2
(2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Reactant of Route 3
(2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Reactant of Route 4
(2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Reactant of Route 5
(2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Reactant of Route 6
(2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

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